Imidazo[1,2-a]pyridine; propan-2-one
Description
Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold comprising fused imidazole and pyridine rings. This structure is highly versatile, enabling diverse functionalization at positions 2, 3, 6, 7, and 8 . Its derivatives exhibit broad pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuropharmacological effects . Notable marketed drugs include zolpidem (hypnotic), zolimidine (anti-ulcer), and alpidem (anxiolytic) .
The compound "Imidazo[1,2-a]pyridine; propan-2-one" likely refers to a derivative where propan-2-one (acetone) is incorporated as a substituent or intermediate. For instance, 3-acylimidazo[1,2-a]pyridines are synthesized via Tisler protocol modifications, achieving high yields under DMF or solvent-free conditions .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine;propan-2-one |
InChI |
InChI=1S/C7H6N2.C3H6O/c1-2-5-9-6-4-8-7(9)3-1;1-3(2)4/h1-6H;1-2H3 |
InChI Key |
CKKSWFYKUITDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C.C1=CC2=NC=CN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-one compound with imidazo[1,2-a]pyridine typically involves the condensation of propan-2-one with imidazo[1,2-a]pyridine. This reaction is often catalyzed by iodine, leading to the formation of the desired compound through a series of steps including tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Propan-2-one compound with imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridine derivatives often involves various chemical reactions, including palladium-catalyzed coupling reactions and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. These methods allow for the introduction of diverse substituents that can enhance biological activity. For instance, a study synthesized a series of 6-substituted imidazo[1,2-a]pyridine derivatives and evaluated their inhibitory effects on Rab geranylgeranyl transferase, revealing structure-activity relationships crucial for drug development .
Biological Activities
Imidazo[1,2-a]pyridine; propan-2-one exhibits a wide range of biological activities:
- Anticancer Activity : Compounds derived from this scaffold have shown promising results against various cancer cell lines. For example, studies have demonstrated their ability to inhibit cell viability in cervical carcinoma HeLa cells .
- Antimicrobial Properties : The imidazo[1,2-a]pyridine scaffold has been explored for its antibacterial and antifungal properties. A focused compound library containing these derivatives was screened for antibacterial activity, highlighting their potential as new antimicrobial agents .
- Neuroprotective Effects : Research indicates that imidazo[1,2-a]pyridines can act on adenosine receptors, making them potential candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Anticancer Applications
A recent study synthesized twelve phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine and evaluated their activity as inhibitors of protein geranylgeranylation. The most active compounds demonstrated significant cytotoxicity against HeLa cells with IC50 values below 150 μM . This highlights the scaffold's potential in developing targeted cancer therapies.
Neurodegenerative Disease Research
Imidazo[1,2-a]pyridine derivatives have been investigated for their interaction with adenosine receptors, particularly A2A receptors implicated in neurodegenerative conditions. The incorporation of exocyclic amines into these compounds has been shown to enhance receptor affinity while maintaining low cytotoxicity . This research is crucial for developing drugs aimed at mitigating symptoms or slowing the progression of diseases like Alzheimer's.
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which propan-2-one compound with imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Position 3 : Electron-withdrawing groups (e.g., acyl, selenyl) enhance bioactivity in cancer and inflammation models . Methyl groups at this position improve receptor binding affinity (e.g., MCH1R antagonists) .
- Position 2 : Aryl substituents (e.g., phenyl, tolyl) enable π-stacking interactions, crucial for cholinesterase inhibition .
- Position 4 : Methyl groups here significantly boost acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM) compared to unsubstituted analogs .
Pharmacological Profiles
- Anti-inflammatory : TNF-α inhibitors like LASSBio-1749 show oral efficacy, reducing cytokine levels in vivo .
- Anticancer : Selenylated derivatives (e.g., IP-Se-06) exhibit selective cytotoxicity against glioblastoma cells .
- Neurological Applications : 3-Methyl derivatives demonstrate high brain exposure, making them viable CNS drug candidates .
Research Findings and Trends
Biological Activity
Imidazo[1,2-a]pyridine derivatives, including propan-2-one, are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Imidazo[1,2-a]pyridine
Imidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound known for its broad spectrum of biological activities. The incorporation of various substituents can enhance its efficacy against numerous diseases, making it a valuable scaffold in drug development.
Biological Activities
Imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities:
- Anticancer : These compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that specific derivatives can significantly reduce IC50 values in various cancer cell lines, including HeLa and MDA-MB-231 cells .
- Antimicrobial : The imidazo[1,2-a]pyridine scaffold has demonstrated antibacterial and antifungal properties. In vitro studies have reported effective inhibition of microbial growth .
- Anti-inflammatory : Certain derivatives act as selective COX-2 inhibitors, which are crucial for managing inflammation-related conditions .
- Antiviral : Recent research suggests potential antiviral activity against viruses such as SARS-CoV-2, with some compounds showing favorable binding affinities to viral proteins .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural modifications. Key findings include:
- Substituent Effects : The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly affect activity. For example, the introduction of hydroxyl (-OH) groups has been associated with enhanced antiproliferative activity .
- Molecular Docking Studies : Computational studies have provided insights into binding affinities and mechanisms of action for various derivatives. These studies help identify promising candidates for further development .
1. Anticancer Activity
A recent study evaluated the antiproliferative effects of several imidazo[1,2-a]pyridine derivatives against the MDA-MB-231 breast cancer cell line. Compounds with -OMe and -OH substitutions exhibited significantly lower IC50 values compared to unsubstituted analogs (IC50 values as low as 0.0046 mM) .
2. Antimicrobial Efficacy
Research conducted on novel imidazo[1,2-a]pyridine derivatives revealed potent antibacterial activity against various strains of bacteria. One derivative demonstrated an MIC value of 0.25 μg/mL against Staphylococcus aureus .
3. COX-2 Inhibition
A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for COX-2 inhibitory activity. Compound 5j exhibited notable analgesic effects with an ED50 value of 12.38 mg/kg in animal models .
Data Summary
Q & A
Q. What are the most efficient synthetic routes for imidazo[1,2-a]pyridine derivatives?
The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is widely used to synthesize imidazo[1,2-a]pyridines by reacting aldehydes, 2-aminopyridines, and isocyanides. However, its utility is limited by the cost and diversity of isocyanides . Alternative methods include iodine-catalyzed cyclization (e.g., synthesizing derivatives 10a–10l with cytotoxic activity) and Friedel-Crafts acylation, which enables regioselective C-3 functionalization using Lewis acids like AlCl₃ . For novel scaffolds, cyclocondensation of 3-amino-2-formylimidazo[1,2-a]pyridine with aldehydes/ketones via Friedländer’s method is effective .
Q. How can reaction conditions be optimized for imidazo[1,2-a]pyridine acylation?
Friedel-Crafts acylation optimization focuses on:
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve yield and regioselectivity.
- Substrate scope : Ensure compatibility with electron-rich and electron-poor imidazo[1,2-a]pyridines.
- Purity control : Avoid heterogeneous mixtures by using mild conditions (e.g., room temperature, inert atmospheres) .
Q. What experimental protocols are used to assess cytotoxicity of imidazo[1,2-a]pyridine derivatives?
Standard cytotoxicity assays involve treating cell lines (e.g., Hep-2, HepG2, MCF-7, A375, Vero) with derivatives at varying concentrations (e.g., 10–20 µM) and measuring viability via MTT or resazurin assays. For example, compound 10e showed IC₅₀ values of 10–12 µM in cancer cells but low toxicity in Vero (normal) cells, suggesting selective anticancer potential .
Advanced Research Questions
Q. How can computational methods like DFT improve imidazo[1,2-a]pyridine design?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity and stability. For aminoimidazodipyridines, DFT studies validated cyclization pathways and identified key intermediates, guiding synthetic route prioritization . Molecular docking further aids in predicting binding affinities to biological targets (e.g., kinases, DNA) .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from assay variability (e.g., incubation time, cell passage number) or structural modifications. To address this:
- Standardize assays : Use identical cell lines, controls, and protocols.
- Structure-Activity Relationship (SAR) analysis : Compare derivatives with systematic substituent changes. For instance, 10a (IC₅₀: 16–21 µM) vs. 10e (IC₅₀: 10–12 µM) highlights the impact of electron-withdrawing groups on potency .
- Validate mechanisms : Confirm target engagement via enzymatic assays or transcriptomics .
Q. How are imidazo[1,2-a]pyridine-chalcone conjugates engineered for enhanced bioactivity?
Conjugation with chalcone (via Suzuki-Miyaura coupling or amide linkages) introduces π-π stacking and hydrogen-bonding motifs. For antikinetoplastid agents, this hybrid approach improved selectivity against Trypanosoma brucei (IC₅₀: <1 µM) by targeting membrane-bound enzymes. Purification via flash chromatography and characterization by NMR/HRMS ensure structural fidelity .
Q. What role do substituent positions play in modulating biological activity?
- C-3 position : Acetylation (e.g., propan-2-one derivatives) enhances lipophilicity and membrane permeability .
- C-8 position : Carboxamide groups improve solubility and hydrogen-bonding with targets like DNA topoisomerases .
- N-1 position : Methyl or aryl groups influence steric hindrance and metabolic stability .
Methodological Considerations
Q. How are multicomponent reactions (MCRs) validated for scalability?
- Parallel synthesis : Test reaction robustness across 10–100 mmol scales.
- Green chemistry metrics : Calculate atom economy (e.g., GBB reaction: ~85%) and E-factor (waste per product unit) .
- In-line analytics : Use HPLC or GC-MS to monitor reaction progress and purity .
Q. What safety protocols are critical when handling imidazo[1,2-a]pyridine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
